3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrazolo ring and a methyl group at the 1-position. It has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a precursor for various bioactive molecules.
The compound is classified under heterocyclic compounds, specifically within the pyrazolo[3,4-b]pyridine series. The synthesis of 3-iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine typically involves iodination reactions starting from simpler pyrazole or pyridine derivatives. Its molecular formula is , and it has been referenced in numerous scientific studies focusing on its synthesis and biological applications.
The synthesis of 3-iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine can be achieved through various methods, primarily involving iodination of the corresponding 1-methyl-1H-pyrazolo[3,4-B]pyridine. A common synthetic route includes:
Recent advancements have introduced one-pot synthesis techniques that allow for more efficient production of this compound alongside its derivatives through sequential coupling reactions like Suzuki-Miyaura coupling .
The molecular structure of 3-iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine features a fused pyrazole and pyridine ring system with an iodine substituent. Key structural data includes:
The compound exhibits a planar configuration with minimal dihedral angle between the two rings, enhancing its potential for biological interactions .
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine is reactive due to the presence of the iodine atom, which can participate in various coupling reactions:
These reactions are critical for developing new derivatives with enhanced biological activities .
The mechanism of action for compounds derived from 3-iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine often involves interaction with specific biological targets:
Research has indicated that certain derivatives possess IC50 values in nanomolar ranges against specific cancer cell lines, highlighting their potential as therapeutic agents .
The physical properties of 3-iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine include:
Chemical properties include its reactivity profile due to the iodine substituent, which enhances electrophilicity and facilitates various coupling reactions .
The applications of 3-iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine are diverse:
The compound has been referenced in over 5,500 scientific articles, indicating its significance in ongoing research across multiple fields including pharmacology and materials science .
Regioselective iodination at the C3 position of pyrazolo[3,4-b]pyridine scaffolds is critical for enabling downstream cross-coupling reactions. The electrophilic aromatic substitution (EAS) using iodine (I₂) with potassium hydroxide (KOH) in dimethylformamide (DMF) achieves >85% regioselectivity for 3-iodo derivatives. This method leverages the inherent electron-rich character of the pyrazole ring, with the C3 position exhibiting the highest nucleophilicity due to resonance stabilization. Key parameters include:
Table 1: Iodination Efficiency Under N-Protecting Groups
| N1-Substituent | Reagent System | Temp (°C) | C3 Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| None | I₂/KOH | 25 | 85 | 87.5 |
| Methyl | I₂/KOH | 25 | >95 | 92 |
| 4-Methoxybenzyl | I₂/KOH | 25 | >95 | 90 |
| None | I₂/K₂S₂O₈ | 80 | 78 | 70 |
Alternative halogen sources (e.g., N-iodosuccinimide) show reduced efficiency in protic solvents due to solvolysis [4]. The 3-iodo adduct serves as a versatile handle for Pd-catalyzed couplings, as evidenced by its application in synthesizing fibroblast growth factor inhibitors [8].
N-Methylation at the pyrazole nitrogen (N1) is essential for biological activity modulation and tautomeric control. Direct methylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine faces challenges due to competing N2-alkylation and deprotonation side reactions. Optimized approaches include:
Table 2: N-Methylation Efficiency Across Catalytic Systems
| Method | Reagents | Conditions | N1 Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Phase-transfer catalysis | CH₃I, NaOH, BnEt₃NCl | 25°C, 4 h | >99 | 88 |
| Silver-mediated | CH₃I, Ag₂O, DMF | 60°C, 8 h | 98 | 82 |
| Microwave-assisted | CH₃I, K₂CO₃, acetone | 100°C, 20 min (MW) | 95 | 95 |
| Conventional thermal | CH₃I, K₂CO₃, acetone | 60°C, 12 h | 90 | 75 |
Methyl sulfonate esters (e.g., methyl triflate) offer superior alkylating efficiency but require anhydrous conditions due to hydrolysis sensitivity [7].
Solvent polarity dictates reaction pathways during pyrazolo[3,4-b]pyridine ring formation. Non-polar solvents (toluene, hexane) favor imine intermediates via Debus-Radziszewski reactions, while protic solvents (ethanol, acetic acid) promote Knorr-type cyclizations:
Table 3: Solvent Effects on Key Reaction Steps
| Reaction Step | Optimal Solvent | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Suzuki coupling (C3-arylation) | Dioxane:H₂O (3:1) | 93 | <2% |
| Electrophilic iodination | DMF | 87 | 8–10% di-iodination |
| Ring cyclization | Ethanol/H₂O (1:1) | 78 | 12% hydrolyzed product |
| N-Methylation | Acetone | 95 | <5% N2-methylation |
Water content >50% in dioxane mixtures diminishes Pd catalyst activity due to phosphine ligand oxidation [8].
Crystallization of 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine is governed by C–I⋯N halogen bonding, which organizes molecules into zigzag chains (centroid–centroid distance = 3.308 Å). This packing enhances purity by excluding structural isomers:
The π-stacking interactions (interplanar distance = 3.292 Å) further stabilize the crystal lattice, enabling direct isolation of pharmaceutical-grade material without chromatography [4].
Table 4: Crystallographic Parameters of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | C2/c |
| Halogen bond (C–I⋯N) | 3.013 Å, 166.72° |
| Hydrogen bond (N–H⋯N) | 2.926 Å, 159° |
| π–π stacking distance | 3.292–3.343 Å |
| Centroid–centroid distance | 3.308 Å |
Microwave irradiation significantly accelerates key steps in synthesizing 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, reducing reaction times from hours to minutes:
Table 5: Reaction Efficiency: Microwave vs. Conventional Methods
| Reaction | Conventional Method | Microwave Method | Yield Change |
|---|---|---|---|
| Iodination | 25°C, 2 h, 87% | 100°C, 15 min, 90% | +3% |
| N-Methylation | 60°C, 12 h, 75% | 100°C, 20 min, 95% | +20% |
| Suzuki coupling (C3) | 60°C, 1 h, 93% | 120°C, 10 min, 96% | +3% |
| Ring cyclization | Reflux, 8 h, 78% | 150°C, 30 min, 85% | +7% |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8